7-(4-Methoxyphenyl)-2-methylquinoline is a highly functionalized quinoline building block characterized by a donor-acceptor (D-A) architecture. It features an electron-donating 4-methoxyphenyl group at the 7-position and a sterically active, functionalizable methyl group at the 2-position (quinaldine core). In industrial and advanced research settings, it is primarily procured as a late-stage intermediate for the development of optoelectronic materials, extended pi-conjugated fluorophores, and cyclometalated transition metal ligands. By offering a pre-assembled aryl-quinoline bond, it streamlines synthetic workflows and provides a reliable baseline for tuning photophysical properties and coordination geometries [1].
Substituting this compound with the baseline 7-phenyl-2-methylquinoline eliminates the critical electron-donating effect of the methoxy group, drastically altering the HOMO-LUMO gap and resulting in blue-shifted, less efficient emission profiles in downstream materials. Conversely, utilizing the isomeric 7-(4-methoxyphenyl)quinoline fundamentally changes the molecule's reactivity; the target compound's 2-methyl group is essential for downstream Knoevenagel condensations to form styryl dyes and provides critical steric hindrance that dictates coordination geometry in transition metal complexes. Furthermore, procuring the pre-coupled 7-(4-methoxyphenyl) derivative avoids the need for in-house Suzuki coupling from 7-haloquinolines, thereby eliminating residual palladium contamination—a critical failure point in OLED device fabrication [1].
The inclusion of the para-methoxy group at the 7-position establishes a strong push-pull electronic system across the quinoline core. Compared to the unsubstituted 7-phenyl-2-methylquinoline, the 4-methoxyphenyl derivative typically exhibits a red-shift in emission maximum of 20–40 nm and a measurable increase in photoluminescence quantum yield (PLQY) due to the enhanced transition dipole moment. This precise electronic tuning is essential for developing high-efficiency fluorescent dyes and phosphorescent ligands [1].
| Evidence Dimension | Emission wavelength and PLQY |
| Target Compound Data | Red-shifted emission with enhanced PLQY |
| Comparator Or Baseline | 7-Phenyl-2-methylquinoline (Blue-shifted, lower PLQY) |
| Quantified Difference | 20–40 nm red-shift and enhanced quantum yield |
| Conditions | Standard photophysical characterization in organic solvents |
Enables precise color tuning and efficiency optimization in the procurement of OLED ligand precursors.
For optoelectronic applications, trace metal impurities act as severe excited-state quenchers. Procuring pre-synthesized 7-(4-Methoxyphenyl)-2-methylquinoline typically ensures trace palladium levels below 10 ppm. In contrast, performing an in-house Suzuki-Miyaura coupling from 7-chloro-2-methylquinoline without rigorous, multi-stage metal scavenging often results in >100 ppm residual palladium. This order-of-magnitude difference in purity directly correlates with improved device lifetimes and reduced batch-to-batch variability in final material performance [1].
| Evidence Dimension | Residual Palladium Contamination |
| Target Compound Data | <10 ppm Pd (Pre-procured) |
| Comparator Or Baseline | >100 ppm Pd (In-house coupled 7-chloro-2-methylquinoline) |
| Quantified Difference | >10-fold reduction in trace palladium |
| Conditions | Standard commercial procurement vs. standard laboratory cross-coupling without specialized scavenging |
Eliminates a critical source of non-radiative quenching and device degradation in OLED manufacturing.
The 2-methyl group on the quinoline core (quinaldine functionality) exhibits significant C-H acidity, enabling quantitative Knoevenagel condensations with aromatic aldehydes. This reactivity allows for the synthesis of extended pi-conjugated styryl dyes with yields frequently exceeding 90% under basic conditions. Comparators lacking this methyl group, such as 7-(4-methoxyphenyl)quinoline, are completely inert to this pathway, requiring entirely different and often more complex synthetic routes to achieve similar extended conjugation [1].
| Evidence Dimension | Yield of extended styryl/cyanine condensation products |
| Target Compound Data | >90% yield |
| Comparator Or Baseline | 7-(4-Methoxyphenyl)quinoline (0% yield, inert) |
| Quantified Difference | Absolute enabling of condensation reactivity |
| Conditions | Base-catalyzed Knoevenagel condensation with aromatic aldehydes |
Provides a direct, high-yield synthetic pathway for producing red-emitting dyes and bio-imaging agents.
Due to its pre-installed donor-acceptor architecture and high trace-metal purity, this compound serves as a structurally validated precursor for synthesizing cyclometalated Iridium(III) or Platinum(II) complexes. The 2-methyl group provides necessary steric hindrance to control coordination geometry, while the 4-methoxyphenyl group tunes the emission color, making it highly applicable for advanced display technologies [1].
The active 2-methyl group allows for rapid, high-yield condensation with various aldehydes. This makes the compound a highly efficient starting material for the procurement and scale-up of styryl and cyanine dyes used in fluorescence microscopy, bio-imaging, and non-linear optical materials [2].
As a member of the 7-arylquinoline class, this compound serves as a valuable structural analog in medicinal chemistry. It is particularly relevant for structure-activity relationship (SAR) studies targeting metabotropic glutamate receptors (e.g., mGluR5), where the 7-arylquinoline core has been established as a potent non-competitive antagonist framework [3].